molecular formula C16H10O5 B135836 Dehydromaackiain CAS No. 59901-98-3

Dehydromaackiain

Cat. No. B135836
CAS RN: 59901-98-3
M. Wt: 282.25 g/mol
InChI Key: XCDMHEXDCIXKLK-UHFFFAOYSA-N
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Description

Dehydromaackiain is a natural product found in Virgilia oroboides . It is a member of pterocarpans .


Molecular Structure Analysis

Dehydromaackiain has a molecular formula of C16H10O5 . Its average mass is 282.248 Da and its monoisotopic mass is 282.052826 Da .


Physical And Chemical Properties Analysis

Dehydromaackiain has a molecular weight of 282.25 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . Its exact mass is 282.05282342 g/mol .

Scientific Research Applications

Cryoprotective and Antifreeze Activity

Dehydromaackiain demonstrates significant cryoprotective and antifreeze activities. In a study on peach (Prunus persica), a dehydrin (a type of protein like dehydromaackiain) exhibited both cryoprotective and antifreeze activities, showing potential for preserving enzyme activity under freeze-thaw conditions and influencing ice crystal morphology and thermal hysteresis (Wisniewski et al., 1999).

Biochemical Utility in Proteins

Dehydromaackiain has emerged as a useful residue in proteins for biological studies. It allows for the creation of modified protein side-chains and serves as an activity-based probe, offering valuable insights in biological and technological applications (Daďová et al., 2018).

Catalytic Dehydrogenation

In the field of chemical reactions, dehydromaackiain is relevant in catalytic dehydrogenation processes. It plays a role in the production of light olefins, a process of increasing importance for various industrial applications (Sattler et al., 2014).

Anti-Tumor Properties

Dehydromaackiain has demonstrated anti-tumor effects. For instance, dehydroaltenusin, a specific inhibitor of mammalian DNA polymerase α, shows promise in suppressing solid tumors and could be a potential candidate for anti-cancer treatments (Maeda et al., 2007).

Pharmacophore Models in Drug Discovery

In drug discovery, dehydromaackiain contributes to pharmacophore models, particularly in understanding compound-target interactions and identifying potential therapeutic strategies, as exemplified in the research on hydroxysteroid dehydrogenases (Kaserer et al., 2015).

Stem Cell Marker in Cancer Research

In cancer research, dehydromaackiain-related enzymes like aldehyde dehydrogenase are markers of normal and malignant human mammary stem cells, aiding in the identification and isolation of these cells for further study and potential treatment options (Ginestier et al., 2007).

Future Directions

While specific future directions for Dehydromaackiain are not mentioned in the available literature, the field of therapeutic delivery, particularly with hydrogels, is a rapidly evolving area of research that could potentially involve compounds like Dehydromaackiain .

properties

IUPAC Name

5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaen-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,17H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDMHEXDCIXKLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydromaackiain

CAS RN

59901-98-3
Record name Dehydromaackiain
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059901983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEHYDROMAACKIAIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2GF25XD75
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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